5-Chloro-3-nitropicolinoylchloride
Description
5-Chloro-3-nitropicolinoylchloride is a heteroaromatic compound featuring a pyridine backbone substituted with a chlorine atom at position 5, a nitro group at position 3, and an acyl chloride functional group at position 2. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C6H2Cl2N2O3 |
|---|---|
Molecular Weight |
220.99 g/mol |
IUPAC Name |
5-chloro-3-nitropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H |
InChI Key |
PVVOUDKKJJQVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitropicolinoylchloride typically involves the chlorination and nitration of picolinic acid derivatives. One common method starts with the chlorination of 3-nitropyridine to introduce the chlorine atom at the 5th position. This is followed by the conversion of the resulting 5-chloro-3-nitropyridine to its picolinoyl chloride derivative through a reaction with thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is often carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). The nitration step can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to avoid over-nitration .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitropicolinoylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: 5-Chloro-3-aminopyridine derivatives.
Hydrolysis: 5-Chloro-3-nitropicolinic acid.
Scientific Research Applications
5-Chloro-3-nitropicolinoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides due to its bioactive properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitropicolinoylchloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and picolinoyl chloride group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-3-nitropicolinoylchloride with key analogs, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural fingerprint analysis in .
Research Findings and Limitations
- Synthetic Utility : Compounds like 2-Chloro-5-iodo-3-nitropyridine () demonstrate the importance of halogen diversity (I vs. Cl) in Suzuki-Miyaura coupling. The iodine substituent enhances oxidative addition in palladium catalysis, whereas chlorine may require harsher conditions .
- Safety Gaps: Limited data exist for 5-Chloro-3-nitropicolinoylchloride’s toxicity or environmental impact. Analogous acyl chlorides (e.g., Nicotinoyl Chloride Hydrochloride) suggest corrosivity and respiratory hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
